Ethyl 4-bromo-2-thiopheneacetate
Description
Ethyl 4-bromo-2-thiopheneacetate is an organobromine compound featuring a thiophene ring substituted with a bromine atom at the 4-position and an ethyl ester group at the 2-position. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the thiophene moiety contributes to electronic conjugation, making it valuable in polymer chemistry .
Properties
CAS No. |
222554-12-3 |
|---|---|
Molecular Formula |
C8H9BrO2S |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
ethyl 2-(4-bromothiophen-2-yl)acetate |
InChI |
InChI=1S/C8H9BrO2S/c1-2-11-8(10)4-7-3-6(9)5-12-7/h3,5H,2,4H2,1H3 |
InChI Key |
VKABVYIWRRNWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CS1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Ethyl 4-bromo-2-thiopheneacetate with structurally related brominated esters:
*Inferred data based on structural analogs.
Key Observations :
- Aromatic Core : Replacing thiophene with benzene (e.g., Ethyl 4-bromophenylacetate) reduces sulfur’s electron-rich character, altering reactivity in Suzuki-Miyaura couplings .
- Amino and Methoxy Groups: Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate exhibits enhanced bioactivity due to the amino group’s nucleophilicity and methoxy’s electron-donating effects .
Bioactivity and Functional Group Impact
- Antimicrobial Activity : Thiophene derivatives (e.g., 1,3,4-oxadiazoles in ) show enhanced antimicrobial properties compared to purely phenyl-based compounds, attributed to sulfur’s electronegativity .
- Solubility and Bioavailability: Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate’s amino group improves water solubility, a critical factor in drug design .
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